An In-depth Technical Guide to L-Alanine-13C3: Chemical Properties and Synthesis
An In-depth Technical Guide to L-Alanine-13C3: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Alanine-13C3, a stable isotope-labeled version of the non-essential amino acid L-alanine. The incorporation of carbon-13 isotopes at all three carbon positions makes it an invaluable tracer for metabolic research and a reliable internal standard for quantitative analyses in various stages of drug development.
Core Chemical Properties
L-Alanine-13C3 is a white crystalline solid. Its physical and chemical properties are largely identical to those of naturally occurring L-alanine, with the key difference being its increased molecular weight due to the presence of three ¹³C isotopes. This mass shift is fundamental to its application in mass spectrometry-based analytical techniques.
| Property | Value | Reference |
| Molecular Formula | ¹³C₃H₇NO₂ | --INVALID-LINK--Alanine) |
| Linear Formula | ¹³CH₃¹³CH(NH₂)¹³CO₂H | --INVALID-LINK-- |
| Molecular Weight | 92.07 g/mol | --INVALID-LINK-- |
| CAS Number | 100108-77-8 | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % ¹³C | --INVALID-LINK-- |
| Chemical Purity | ≥95% (CP) | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 314.5 °C (decomposes) | --INVALID-LINK-- |
| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | --INVALID-LINK-- |
| SMILES String | [13CH3]--INVALID-LINK----INVALID-LINK--O | --INVALID-LINK--Alanine) |
| InChI Key | QNAYBMKLOCPYGJ-GCCOVPGMSA-N | --INVALID-LINK--Alanine) |
Synthesis of L-Alanine-13C3
The synthesis of L-Alanine-13C3 is a specialized process typically undertaken by manufacturers of stable isotope-labeled compounds. While specific industrial synthesis methods are often proprietary, the general approaches involve either chemical synthesis from ¹³C-labeled precursors or enzymatic synthesis.
A common laboratory-scale application involving L-Alanine-13C3 is its derivatization, for example, with an Fmoc (fluorenylmethyloxycarbonyl) protecting group for use in solid-phase peptide synthesis. The synthesis of Fmoc-L-Alanine-13C3 starts with commercially available L-Alanine-13C3.
Experimental Protocol: Synthesis of Fmoc-L-Alanine-13C3
This protocol describes the N-terminal protection of L-Alanine-13C3 with an Fmoc group.
Materials:
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L-Alanine-13C3
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N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Deionized water
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Ethyl acetate
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Hexanes
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Concentrated hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Stir plate and stir bar
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Filtration apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: Dissolve L-Alanine-13C3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.
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Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents). Then, add Fmoc-OSu (1.5 equivalents) portion-wise.
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Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Filter the reaction mixture to remove any insoluble material.
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Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate. Extract the product into ethyl acetate (3x).
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Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
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Purification: The crude Fmoc-Ala-OH-13C3 can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white solid.[1]
Metabolic Pathways and Applications
L-Alanine-13C3 is a powerful tool for tracing metabolic pathways due to its central role in cellular metabolism. It serves as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.
Caption: Central metabolic pathways involving L-Alanine-13C3.
Metabolic Flux Analysis
L-Alanine-13C3 is extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By tracing the incorporation of ¹³C into downstream metabolites, researchers can gain insights into cellular physiology in both healthy and diseased states.
Caption: A typical experimental workflow for metabolic flux analysis using L-Alanine-13C3.
This protocol outlines the key steps for labeling cells with L-Alanine-13C3 and extracting metabolites for mass spectrometry analysis.
Materials:
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Cultured cells of interest
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Culture medium deficient in alanine
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L-Alanine-13C3
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Ice-cold phosphate-buffered saline (PBS)
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-80°C 80% methanol (v/v) in water
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Cell scraper
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Microcentrifuge tubes
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Centrifuge capable of 4°C
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Vacuum concentrator (e.g., SpeedVac)
Procedure:
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Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.
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Preparation of Labeling Medium: Prepare the culture medium by supplementing the alanine-deficient medium with L-Alanine-13C3 to the desired final concentration.
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Isotope Labeling:
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Aspirate the existing culture medium from the cells.
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Wash the cells twice with pre-warmed sterile PBS.
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Add the pre-warmed L-Alanine-13C3 labeling medium to the cells.
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Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites.
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Metabolic Quenching and Metabolite Extraction:
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To halt enzymatic activity, quickly aspirate the labeling medium.
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Immediately wash the cells with ice-cold PBS.
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Add a sufficient volume of -80°C 80% methanol to each well to cover the cells.
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Incubate the plates at -80°C for at least 15 minutes.
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Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Sample Preparation for Analysis:
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Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new pre-chilled tube.
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Dry the metabolite extract using a vacuum concentrator.
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The dried metabolite pellets can be stored at -80°C until analysis by mass spectrometry.
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Conclusion
L-Alanine-13C3 is a vital tool in modern biological and biomedical research. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision make it indispensable for metabolic flux analysis, drug discovery, and understanding disease pathogenesis. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this powerful labeled compound into their studies.
